molecular formula C12H21NO B7558237 N-cyclopentylcyclohexanecarboxamide

N-cyclopentylcyclohexanecarboxamide

Cat. No.: B7558237
M. Wt: 195.30 g/mol
InChI Key: ATYMNKZNPVXLCW-UHFFFAOYSA-N
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Description

N-cyclopentylcyclohexanecarboxamide is an organic compound with the molecular formula C12H21NO. It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a cyclopentyl group.

Properties

IUPAC Name

N-cyclopentylcyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h10-11H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYMNKZNPVXLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with cyclopentylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylcyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentylcyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: The parent compound without the cyclopentyl substitution.

    N-cyclopentylbenzamide: A similar compound where the cyclohexane ring is replaced by a benzene ring.

    N-cyclopentylacetamide: A compound with a simpler acetamide structure

Uniqueness

N-cyclopentylcyclohexanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both cyclohexane and cyclopentyl groups provides a unique steric and electronic environment, influencing its reactivity and interactions with biological targets .

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